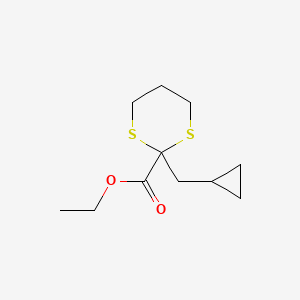

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate

Descripción

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate is a sulfur-containing heterocyclic ester featuring a 1,3-dithiane ring substituted with a cyclopropylmethyl group and an ethoxycarbonyl moiety. It serves as a critical intermediate in synthesizing pharmaceutical agents, notably cysteine protease inhibitors . Its synthesis involves reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane under strong base conditions, achieving a high yield of 97.4% . The strained cyclopropane ring and sulfur atoms in the dithiane framework contribute to its unique reactivity, enabling transformations such as ring-opening or fluorination in downstream processes .

Propiedades

IUPAC Name |

ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2S2/c1-2-13-10(12)11(8-9-4-5-9)14-6-3-7-15-11/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGFSAQGVRWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(SCCCS1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate typically involves the following steps:

Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of 1,3-dithiol with formaldehyde under acidic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with the dithiane intermediate.

Esterification: The final step involves esterification with ethyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The dithiane ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted dithiane derivatives.

Aplicaciones Científicas De Investigación

Synthetic Methodologies

Aldol Reactions

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate serves as a versatile building block in aldol reactions. It acts as an α-keto acid equivalent, facilitating syn-selective aldol reactions that yield β-hydroxycarbonyl compounds. These compounds are crucial intermediates in the synthesis of various complex organic molecules .

Asymmetric Synthesis

The compound can be oxidized asymmetrically to produce trans-bis-sulfoxides, which are valuable in developing chiral pharmaceuticals. The Modena protocol has been specifically noted for its effectiveness in this transformation, yielding products with high enantiomeric excess .

Biocatalysis

Enzymatic Reactions

Recent studies have highlighted the use of this compound as a substrate in biocatalytic processes. For instance, aldolases have been employed to catalyze carbon-carbon bond formations involving this compound, leading to various chiral molecules that are essential in organic chemistry . The ability to utilize biocatalysts like KPHMT and MBP-YfaU enhances the substrate scope and stereoselectivity of the reactions involving this compound .

Pharmaceutical Applications

Potential Therapeutics

Emerging research indicates that derivatives of this compound may exhibit modulatory effects on biological pathways relevant to disease treatment. For example, compounds derived from this structure have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression . This suggests a potential role for these compounds in developing therapies for conditions such as cancer and autoimmune diseases.

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The cyclopropylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparación Con Compuestos Similares

Ethyl 1,3-Dithiane-2-Carboxylate

Key Differences :

- Structure : Lacks the cyclopropylmethyl substituent, retaining only the ethoxycarbonyl group on the dithiane ring.

- Molecular Formula : C₇H₁₀O₂S₂ vs. C₉H₁₄O₂S₂ for the cyclopropylmethyl derivative.

- However, it lacks the strain-induced reactivity of the cyclopropane moiety.

Data Comparison :

Ethyl 2-(5-Bromopentyl)-1,3-Dithiane-2-Carboxylate

Key Differences :

- Structure : Features a 5-bromopentyl chain instead of cyclopropylmethyl.

- Reactivity : The bromine atom serves as a leaving group, enabling alkylation or cross-coupling reactions. The longer alkyl chain increases lipophilicity, which may influence solubility or membrane permeability in biological systems.

- Applications : Likely used as an intermediate in organic synthesis, particularly for introducing pentyl chains or bromine-based functionalities .

Data Comparison :

| Property | This compound | Ethyl 2-(5-Bromopentyl)-1,3-Dithiane-2-Carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂S₂ | C₁₁H₁₉BrO₂S₂ |

| Molecular Weight | 226.33 g/mol | 335.30 g/mol |

| CAS Number | Not explicitly listed | 107871-16-9 |

| Key Functional Group | Cyclopropylmethyl | 5-Bromopentyl |

Ethyl 3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarboxylate

Key Differences :

- Structure : Contains a cyclopropane ring with dichlorovinyl and dimethyl groups, differing from the dithiane backbone.

- Reactivity : The dichlorovinyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. Chlorine atoms may confer toxicity, making this compound suitable for agrochemical applications .

- Applications : Likely used in pesticides or herbicides due to its halogenated structure .

Data Comparison :

| Property | This compound | Ethyl 3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂S₂ | C₁₀H₁₄Cl₂O₂ |

| Molecular Weight | 226.33 g/mol | 253.12 g/mol |

| CAS Number | Not explicitly listed | 59609-49-3 |

| Key Functional Group | Cyclopropylmethyl | Dichloroethenyl, Dimethyl |

Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate

Key Differences :

- Structure : Features a cyclopentane ring with a ketone and ester group, contrasting with the sulfur-rich dithiane system.

- Reactivity: The ketone enables keto-enol tautomerism, facilitating reactions like condensations. The cyclopentane ring’s lower strain compared to cyclopropane may reduce reactivity.

- Applications: Potential use in fragrances or as a building block for complex organic molecules .

Data Comparison :

| Property | This compound | Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂S₂ | C₁₀H₁₆O₃ |

| Molecular Weight | 226.33 g/mol | 184.23 g/mol |

| CAS Number | Not explicitly listed | 56020-69-0 |

| Key Functional Group | Cyclopropylmethyl | Ketone, Dimethyl |

Actividad Biológica

Ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

This compound can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl-1,3-dithiane with ethyl chloroacetate in the presence of a base, leading to the formation of the desired carboxylate ester. The structure can be confirmed using techniques such as NMR and GC-MS .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Notably, it has been reported to act as a modulator of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan and has implications in immune response regulation .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting IDO activity. This inhibition can lead to increased levels of tryptophan and serotonin, potentially enhancing anti-tumor immunity .

Neuroprotective Effects

Additionally, studies suggest that this compound may possess neuroprotective effects. The modulation of IDO could influence neuroinflammatory responses, which are implicated in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of related dithiane compounds:

- Antitumor Activity : A study demonstrated that derivatives of dithiane compounds showed significant antitumor activity in various cancer cell lines by inducing apoptosis through IDO inhibition .

- Neuroprotection : Research indicated that dithiane derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .

- Metabolic Regulation : Another study highlighted the role of such compounds in regulating metabolic pathways associated with obesity and diabetes by modulating lipid metabolism .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.